4-tert-Butyl-1-methylcyclohex-1-ene
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Overview
Description
4-tert-Butyl-1-methylcyclohex-1-ene is an organic compound with the molecular formula C11H20 It is a cyclohexene derivative characterized by the presence of a tert-butyl group and a methyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-tert-butyl-1-methylcyclohexene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve efficient hydrogenation and obtain the target compound.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophilic reagents.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
4-tert-Butyl-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1-methylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-tert-Butyl-1-methylcyclohex-1-ene can be compared with other similar compounds, such as:
- 1-tert-Butyl-4-methylcyclohexane
- 4-tert-Butyl-1-methylcyclohexane
- 1-tert-Butyl-4-methylenecyclohexane
These compounds share structural similarities but differ in the position and nature of substituents on the cyclohexene ring
Properties
CAS No. |
3419-74-7 |
---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
4-tert-butyl-1-methylcyclohexene |
InChI |
InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h5,10H,6-8H2,1-4H3 |
InChI Key |
ZDKRUHFGYIDGHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
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